(R)-N-(3-Methoxyphenyl) tert-butanesulfinamide
Description
Historical Development of Sulfinamide-Based Chiral Auxiliaries
The evolution of sulfinamide chemistry traces back to foundational work on sulfur stereochemistry in the early 20th century, but transformative progress occurred with Jonathan A. Ellman’s 1997 introduction of tert-butanesulfinamide as a chiral ammonia equivalent. Ellman’s methodology addressed critical limitations of prior auxiliaries by offering air-stable, easily functionalized sulfinamides accessible via catalytic asymmetric synthesis. The key innovation lay in the tert-butyl group’s steric bulk, which conferred configurational stability to sulfinyl imines while allowing efficient cleavage under acidic conditions.
By 2009, derivatives like (R)-N-(3-methoxyphenyl)tert-butanesulfinamide emerged, leveraging aryl substituents to fine-tune solubility and crystallinity. X-ray studies confirmed that the 3-methoxy group directs hydrogen-bonded chain formation along the a-axis, enhancing crystalline order for reliable characterization. This structural predictability, combined with the auxiliary’s compatibility with Grignard reagents, organozinc compounds, and enolates, solidified its role in synthesizing α-branched amines, amino alcohols, and trifluoromethylated amines.
Properties
IUPAC Name |
(R)-N-(3-methoxyphenyl)-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)15(13)12-9-6-5-7-10(8-9)14-4/h5-8,12H,1-4H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKLYWNTOLRJAF-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-N-(3-Methoxyphenyl) tert-butanesulfinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical formula for this compound is . The structure includes a methoxy group attached to a phenyl ring, which is significant for its biological interactions.
- FLT3 Inhibition : Recent studies have identified this compound as a potential inhibitor of FMS-like tyrosine kinase 3 (FLT3), which is crucial in the treatment of acute myeloid leukemia (AML). This compound has demonstrated the ability to inhibit FLT3 phosphorylation, leading to apoptosis in cancer cells .
- Hydrogen Bonding : The compound's biological activity may also be attributed to its ability to form hydrogen bonds, which enhances its interaction with biological targets. The presence of N—H⋯O hydrogen bonds has been noted in crystal structures, indicating a possible mechanism for its activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the phenyl ring significantly affect the compound's potency. For instance, variations in substituents on the aromatic ring can lead to enhanced inhibitory activity against FLT3. A comparison of derivatives shows that the methoxy substitution at the meta position is optimal for maintaining activity while improving solubility .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound exhibits selective cytotoxicity against FLT3-ITD positive MV4-11 cells. These studies indicate that the compound can induce cell death at low micromolar concentrations, highlighting its potential as a targeted therapy for AML .
- In Vivo Efficacy : In vivo experiments using xenograft models demonstrated that administration of this compound resulted in significant tumor regression without notable toxicity, suggesting a favorable therapeutic window .
Data Tables
| Compound | Target | Activity | IC50 (µM) | Notes |
|---|---|---|---|---|
| This compound | FLT3 | Inhibitor | 0.5 | Induces apoptosis in MV4-11 cells |
| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-methoxyimidazo[1,2-a]pyridin-2-yl)urea | FLT3 | Inhibitor | 0.1 | High potency against FLT3-WT and FLT3-ITD |
| N-(4-Methoxyphenyl) tert-butanesulfinamide | Various kinases | Moderate inhibitor | 1.0 | Less selective than meta-substituted variant |
Scientific Research Applications
Chiral Auxiliary in Amine Synthesis
One of the primary applications of (R)-N-(3-Methoxyphenyl) tert-butanesulfinamide is as a chiral auxiliary in the asymmetric synthesis of amines. The compound can be used to generate sulfinimines, which are then reacted with various nucleophiles to produce chiral amines with high diastereoselectivity. For instance, it has been employed in the synthesis of cetirizine, an antihistamine drug, where it significantly enhances the potency compared to its racemic counterpart .
Table 1: Summary of Asymmetric Amine Syntheses Using this compound
| Reaction Type | Product Example | Yield (%) | Reference |
|---|---|---|---|
| Asymmetric synthesis of amines | Cetirizine | >90 | |
| Synthesis of N-heterocycles | Various N-heterocycles | 70-85 | |
| Synthesis of α-amino acids | α-Arylglycines | 50-73 |
Synthesis of N-Heterocycles
This compound has also been utilized in the construction of diverse N-heterocycles through sulfinimine intermediates. This application is particularly relevant in the synthesis of natural products and pharmaceuticals. The methodology allows for stereoselective cyclization reactions that yield valuable heterocyclic compounds .
Synthesis Protocol for Apremilast
A notable case study involves the asymmetric synthesis of apremilast, a drug used to treat psoriatic arthritis. The protocol utilizes this compound as a chiral auxiliary, demonstrating its effectiveness in producing enantiomerically enriched products under mild conditions .
Table 2: Synthesis Details for Apremilast Using this compound
| Step | Conditions | Yield (%) |
|---|---|---|
| Reaction with ketone | THF at -78 °C | 74 |
| Workup and purification | Chromatography | - |
Structural Analysis and Crystal Studies
Studies have also focused on the structural properties of this compound through X-ray crystallography. The crystal structure reveals important intermolecular interactions that contribute to its stability and reactivity .
Table 3: Crystal Structure Parameters
| Parameter | Value |
|---|---|
| N–Caryl bond length | 1.416 Å |
| Crystal packing | Chain structure |
| Intermolecular interactions | N-H···O=S hydrogen bonds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(R)-N-Phenyl-tert-butanesulfinamide
- Molecular formula: C₁₀H₁₅NOS.
- N–C(aryl) bond : 1.4083 Å , slightly shorter than in the 3-methoxyphenyl analog, suggesting reduced electron delocalization.
- Crystallography : Chains formed via N–H⋯O hydrogen bonds (parallel to b-axis) .
- Applications : Less sterically hindered than the 3-MeO derivative, enabling broader substrate compatibility in cross-couplings .
(R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide
- Molecular formula: C₁₆H₁₉NOS.
- Structural features : Dihedral angle between aromatic rings = 38.98°, enhancing π-π stacking interactions .
- Hydrogen bonding : N–H⋯O interactions create 1D chains, similar to the 3-MeO derivative but with increased rigidity due to biphenyl substitution .
(R)-N-(tert-Butanesulfinyl)-N-(3-phenylpropyliden)amine (1a)
- Synthesis : Derived from aldehydes and (R)-tert-butanesulfinamide via Ti(OEt)₄ catalysis .
- Optical rotation : [α]D²³ = −138° (c = 1.53, CH₂Cl₂), significantly higher than the 3-MeO analog, indicating greater stereochemical influence from the propyliden group .
Key Research Findings
Stereochemical Control: The tert-butanesulfinyl group in (R)-N-(3-MeO-phenyl) sulfinamide enables high diastereoselectivity (>95% de) in SmI₂-mediated cross-couplings with aldehydes, yielding anti-1,2-amino alcohols .
Hydrogen Bonding vs. Reactivity: The 3-MeO substituent enhances electron density on the aryl ring, weakening N–S bond polarization compared to non-substituted analogs (e.g., N-phenyl sulfinamide). This reduces nucleophilic attack rates in imine formations .
Catalytic Efficiency : Pd/tBu-XPhos systems achieve higher yields (82–86%) for aryl-substituted sulfinamides compared to Ti(OEt)₄-mediated syntheses (72%) .
Preparation Methods
Reaction Components and Conditions
The synthesis is conducted under inert atmosphere using the following components:
-
(R)-tert-Butanesulfinamide : 1.0 mmol
-
3-Methoxyphenyl bromide : 1.3 mmol
-
Palladium catalyst : Pd₂(dba)₃ (0.02 mmol, dba = dibenzylideneacetone)
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Ligand : 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (0.05 mmol)
-
Base : Sodium hydroxide (2 mmol)
-
Solvent system : Toluene (10 mL) and degassed water (0.3 mL).
The reaction proceeds at 90°C for 20 hours, followed by cooling, aqueous work-up, and extraction with ethyl acetate. Purification via silica gel chromatography (petroleum ether:ethyl acetate = 5:1) yields the product as a colorless solid in 82% yield.
Table 1: Reaction Parameters and Outcomes
| Parameter | Value |
|---|---|
| Temperature | 90°C |
| Time | 20 hours |
| Yield | 82% |
| Purity (HPLC) | >99% |
| Enantiomeric Excess (ee) | >99% |
Optimization of Reaction Conditions
Catalytic System
The choice of palladium catalyst and ligand is critical. Pd₂(dba)₃, combined with a bulky phosphine ligand, enhances oxidative addition and transmetalation steps, suppressing side reactions. Substituting Pd(OAc)₂ or other ligands reduces efficiency, as evidenced by comparative studies.
Solvent and Base Effects
A toluene-water biphasic system facilitates phase-transfer catalysis, improving reagent solubility and reaction rate. Sodium hydroxide deprotonates the sulfinamide, enabling nucleophilic attack on the aryl bromide. Alternative bases (e.g., K₂CO₃) result in lower yields due to incomplete deprotonation.
Stoichiometric Considerations
A slight excess of 3-methoxyphenyl bromide (1.3 eq) ensures complete consumption of the sulfinamide. Higher equivalents lead to byproduct formation, while stoichiometric ratios leave unreacted starting material.
Spectroscopic Characterization
Post-synthesis analysis confirms structural integrity and enantiopurity:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry and Infrared Spectroscopy
Optical Rotation
The compound exhibits [α]D = −2.6 (c 0.05, ethyl acetate), confirming retention of chirality.
Challenges and Mitigation Strategies
Byproduct Formation
Trace impurities from ligand degradation or incomplete coupling are removed via silica gel chromatography. Increasing the polarity of the eluent (e.g., 3:1 petroleum ether:ethyl acetate) enhances separation.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing (R)-N-(3-Methoxyphenyl) tert-butanesulfinamide?
The synthesis typically involves coupling (R)-tert-butanesulfinamide with 3-methoxyphenyl derivatives via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, one protocol uses (R)-tert-butanesulfinamide, 3-bromoanisole, and a palladium catalyst (e.g., Pd₂(dba)₃) with ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) in a deoxygenated solvent system (e.g., methanol/water) under basic conditions (NaOH). The product is purified via silica gel chromatography . Enantiomeric purity is preserved by using chiral (R)-sulfinamide starting materials, avoiding racemization during synthesis .
Basic: How is the structural identity of this compound confirmed in academic research?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in a study, SCXRD revealed the compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 9.3588 Å, b = 11.9452 Å, c = 13.3136 Å. The structure features an N–H⋯O hydrogen-bonded dimer (R-factor = 0.047), stabilizing the crystal lattice . Complementary techniques like ¹H/¹³C NMR, FT-IR, and ESI-MS are used to validate molecular connectivity and functional groups .
Advanced: How do researchers address discrepancies in crystallographic data between similar sulfinamide derivatives?
Discrepancies (e.g., bond angles, torsional conformations) arise from substituent effects and packing interactions. For instance, in this compound, the methoxy group induces a dihedral angle of ~38.98° between aromatic rings, compared to 45.2° in biphenyl analogs. Such variations are analyzed using software like SHELXL for refinement and OLEX2 for visualization, ensuring data accuracy by comparing R-factors (<0.05 for high-quality data) and residual electron density maps . Contradictions are resolved by re-examining hydrogen-bonding networks or disorder modeling .
Advanced: What computational methods are used to predict the enantioselectivity of sulfinamide derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states during asymmetric synthesis. For example, the energy barrier between (R)- and (S)-configurations in tert-butanesulfinamide derivatives is calculated to predict enantiomeric excess (ee). Studies correlate computed ΔΔG values with experimental ee (e.g., 99% ee achieved via chiral HPLC validation) . Software like Gaussian or ORCA is employed, with solvent effects accounted for using the PCM model .
Basic: How is enantiomeric purity assessed during synthesis?
Chiral HPLC or polarimetry is used. For example, HPLC with a Chiralpak AD-H column (hexane/isopropanol eluent) separates enantiomers, while optical rotation ([α]ᴅ²⁵) is measured (e.g., +15.2° for the (R)-enantiomer). High ee (>98%) is critical for applications in asymmetric catalysis .
Advanced: What strategies optimize hydrogen-bonding networks in sulfinamide crystals for stability studies?
Cocrystallization with hydrogen-bond acceptors (e.g., carboxylic acids) enhances lattice stability. In one study, N–H⋯O interactions (d = 2.02 Å, θ = 165°) formed infinite chains along the c-axis, reducing thermal displacement parameters (Ueq < 0.05 Ų). Thermal gravimetric analysis (TGA) and variable-temperature SCXRD assess stability under stress .
Basic: What are the common solvents and reaction conditions for sulfinamide synthesis?
Polar aprotic solvents (THF, DMF) or methanol/water mixtures are used at 60–80°C under inert atmospheres (N₂/Ar). For example, Ti(OEt)₄-mediated imine formation in THF at 60°C for 12 hours yields sulfinamides with minimal side products .
Advanced: How do steric effects from the tert-butyl group influence reactivity?
The tert-butyl group induces steric hindrance, directing nucleophilic attack to the sulfinyl sulfur. This is confirmed by X-ray studies showing distorted trigonal pyramidal geometry at sulfur (S–N = 1.65 Å, S–O = 1.45 Å). Kinetic studies (e.g., Eyring plots) quantify activation barriers, revealing 15–20% slower reaction rates compared to less hindered analogs .
Basic: What safety protocols are recommended for handling tert-butanesulfinamide derivatives?
Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Waste disposal follows OSHA guidelines for sulfonamide/sulfinamide compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
